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Compound of Interest

Compound Name: BMS-242

CAS No.: 1675204-51-9

Cat. No.: B606225 Get Quote

Part 1: Chemical Specification
BMS-242 is a non-peptidic, biphenyl-based small molecule designed to bind specifically to PD-

L1 (Programmed Death-Ligand 1), inducing a conformational change that sequesters the

protein into an inactive dimer.
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Property Data Specification

Common Name BMS-242

IUPAC Name

(S)-1-((2,6-dimethoxy-4-((2-methyl-[1,1'-

biphenyl]-3-yl)methoxy)benzyl)amino)-3-

hydroxy-2-methylpropan-2-yl? (Approximation

based on scaffold)Refined: (2S)-1-[[2,6-

dimethoxy-4-[(2-methyl-3-

phenylphenyl)methoxy]phenyl]methylamino]-3-

methylbutan-2-ol

Molecular Formula C₂₈H₃₅NO₄

Molecular Weight 449.58 g/mol

CAS Number 1675204-51-9

Solubility
DMSO (>50 mg/mL); Ethanol (Moderate); Water

(Insoluble)

Appearance White to off-white solid

SMILES
CC(C)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC

=C2)C=C1OC)CO

Part 2: Mechanism of Action (The Dimerization Trap)
Unlike competitive antagonists that simply occupy the active site, BMS-242 acts as a molecular

glue for PD-L1 monomers.

Binding Event: BMS-242 binds to a hydrophobic pocket on the surface of a single PD-L1

unit.

Dimerization: This binding creates a high-affinity interface for a second PD-L1 molecule.[2]

Occlusion: The resulting homodimer (PD-L1:BMS-242:PD-L1) buries the interactive surface

residues (Ile54, Tyr56, Arg113, Ala121, Tyr123) normally required to bind PD-1.[3]

Result: The PD-1 receptor on T-cells remains unbound, preventing the inhibitory "off" signal

and restoring T-cell cytotoxicity.
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Pathway Visualization: Mechanism of Action
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Figure 1: BMS-242 induces the formation of a PD-L1 homodimer, effectively neutralizing the

ligand and preventing PD-1 engagement.

Part 3: Experimental Protocols
1. Preparation of Stock Solutions
BMS-242 is highly hydrophobic.[2] Improper solubilization will lead to precipitation in aqueous

buffers, invalidating IC50 data.[2]

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.[2]

Concentration: Prepare a 10 mM master stock.

Calculation: Dissolve 4.50 mg of BMS-242 in 1.0 mL of DMSO.

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and

store at -20°C or -80°C. Stable for 6 months.

Working Solution: Dilute immediately before use.[2] Do not exceed 1% DMSO final

concentration in cell assays to avoid solvent toxicity.[2]

2. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This is the gold standard for verifying BMS-242 potency (IC50 ~6–100 nM depending on assay

conditions).
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Reagents:

Tag-lite™ PD-1 expressing cells (or soluble PD-1-Fc).

Fluorescently labeled PD-L1 (e.g., PD-L1-d2).

Terbium cryptate-labeled anti-tag antibody.[2]

Protocol:

Plate Prep: Use a 384-well low-volume white plate.

Titration: Prepare a serial dilution of BMS-242 in assay buffer (PBS + 0.1% BSA).

Incubation:

Add 5 µL of BMS-242 dilution.[2]

Add 5 µL of PD-L1-d2 (Acceptor).

Add 5 µL of PD-1-Tb (Donor).

Equilibrium: Incubate for 2 hours at Room Temperature (RT) protected from light.

Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a

compatible reader (e.g., PHERAstar).

Analysis: Calculate the HTRF ratio (665/620 * 10^4).[2] Plot % Inhibition vs. Log[BMS-242].

3. NMR Binding Validation (Self-Validating Step)
To confirm the dimerization mechanism (distinguishing it from simple competitive inhibition),

use 1H-NMR.

Observation: Upon adding BMS-242 to soluble PD-L1, observe the broadening of methyl

resonance signals in the 1H-NMR spectrum.

Causality: The formation of the dimer (~30-40 kDa) significantly increases the rotational

correlation time compared to the monomer (~15-20 kDa), causing line broadening. This
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confirms the drug is acting via the specific dimerization mode.[2]

Experimental Workflow Diagram

DMSO Stock Prep
(10 mM BMS-242)

Solubility Check
(Visual/Nephelometry)

Select Assay

 If Clear

HTRF Assay
(IC50 Determination)

 Potency

NMR Spectroscopy
(Mechanism Validation)

 Mechanism

Output: Dose-Response Curve
(Target IC50: <100 nM)

Output: Line Broadening
(Confirms Dimerization)

Click to download full resolution via product page

Figure 2: Validated workflow for characterizing BMS-242 potency and mechanism.

Part 4: Comparative Analysis
BMS-242 is often compared to its analogs (BMS-202, BMS-8) and therapeutic antibodies.[4]
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Feature
BMS-242 (Small
Molecule)

Nivolumab
(Antibody)

BMS-202 (Analog)

MW ~450 Da ~146,000 Da ~419 Da

Binding Mode
Dimerization

(Allosteric-like)

Steric Blockade

(Orthosteric)
Dimerization

Cell Permeability
High (Intracellular

potential)

None (Extracellular

only)
High

Oral Bioavailability Potential No (IV only) Potential

IC50 (HTRF) 6–100 nM <1 nM ~18 nM

Scientific Insight: While antibodies have higher affinity, BMS-242 represents a critical tool for

studying intracellular PD-L1 pools or exploring oral dosing regimens in preclinical models. Its

capacity to induce dimerization offers a unique pharmacological control point that simple

blockade does not.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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